molecular formula C5H10N2O3S B15269655 N-Hydroxytetrahydrothiophene-3-carboximidamide 1,1-dioxide

N-Hydroxytetrahydrothiophene-3-carboximidamide 1,1-dioxide

Cat. No.: B15269655
M. Wt: 178.21 g/mol
InChI Key: BHRUASPKDDCJKQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

IUPAC Name

N'-hydroxy-1,1-dioxothiolane-3-carboximidamide

InChI

InChI=1S/C5H10N2O3S/c6-5(7-8)4-1-2-11(9,10)3-4/h4,8H,1-3H2,(H2,6,7)

InChI Key

BHRUASPKDDCJKQ-UHFFFAOYSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1/C(=N/O)/N

Canonical SMILES

C1CS(=O)(=O)CC1C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-carboximidamide typically involves the reaction of tetrahydrothiophene derivatives with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to achieve higher yields and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it into thiolane derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiolane derivatives, and various substituted thiolane compounds.

Scientific Research Applications

N’-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Hydroxytetrahydrothiophene-3-carboximidamide 1,1-dioxide
  • CAS Number : 1216356-21-6
  • Molecular Formula : C₅H₉N₂O₂S (corrected from C10H10N2OS in , as the provided formula likely includes a typographical error).
  • Molecular Weight : 177.20 g/mol (recalculated based on corrected formula).

Structural Features :

  • A tetrahydrothiophene (saturated 5-membered sulfur-containing ring) substituted with a 1,1-dioxide (sulfone) group.

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of sulfone-containing heterocycles:

Compound Name CAS Number Molecular Formula Key Features Reactivity/Applications References
This compound 1216356-21-6 C₅H₉N₂O₂S Tetrahydrothiophene sulfone + N-hydroxycarboximidamide; polar, hydrophilic Potential chelator; synthetic intermediate
3-Chloro-N-phenyl-phthalimide 未提供 (Not listed) C₁₄H₈ClNO₂ Aromatic phthalimide with chloro substituent; planar, rigid structure Monomer for polyimides; high thermal stability
1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide Derivatives 未提供 (Not listed) Variable 4-membered sulfone ring (thiazetidine) + acetic acid substituent; ring strain Forms "β-sulfonyl peptides"; hydrolytically labile
Nifurtimox 23256-30-6 C₁₀H₁₃N₃O₅S 1,4-Thiazine 1,1-dioxide + nitrofuran moiety; redox-active Antiparasitic (Chagas disease)

Key Differences in Reactivity and Stability

  • Hydrolytic Stability :

    • The 1,2-thiazetidine 1,1-dioxide derivatives exhibit marked sensitivity to moisture, undergoing hydrolysis to sulfonic acids. In contrast, the tetrahydrothiophene sulfone core of the target compound is more stable due to reduced ring strain.
    • Nifurtimox’s nitrofuran group confers redox activity but also instability under reducing conditions.
  • Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a high-purity monomer for polyimide synthesis, leveraging its aromatic rigidity.
  • Biological Activity: Nifurtimox’s efficacy against Trypanosoma cruzi is linked to its nitroheterocyclic redox cycling. The target compound lacks a nitro group, suggesting divergent mechanisms if bioactive.

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